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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase
Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR)
signaling.[1][2][3] HPK1 is predominantly expressed in hematopoietic cells and plays a crucial
role in dampening immune responses, thereby preventing excessive inflammation and
autoimmunity.[4][5] However, in the context of cancer, HPK1's inhibitory function can impede
the body's natural anti-tumor immunity.[6] Inhibition of HPK1 has emerged as a promising
therapeutic strategy in immuno-oncology to enhance T-cell activation and promote tumor cell
killing.[7][8]

Hpk1-IN-7 is a potent and selective, orally active small molecule inhibitor of HPK1.[9][10]
These application notes provide a comprehensive overview of Hpk1-IN-7, including its
biochemical and cellular activity, pharmacokinetic profile, and detailed protocols for its use in
key immuno-oncology experiments.

Data Presentation
Biochemical and Cellular Activity of Hpk1-IN-7
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Target IC50 (nM) Assay Type Reference
HPK1 2.6 Biochemical [9][10]
IRAK4 59 Biochemical [9][10]

GLK (MAP4K3) 140 Biochemical [9][10]
Fms/CSFR 3.2 Biochemical

FLT3 25.4 Biochemical

AMPKA1 44.3 Biochemical

cKIT 45.7 Biochemical

MST1 55.1 Biochemical

In Vivo Efficacy of Hpk1-IN-7 in Combination with Anti-

PD1

Animal Model Treatment

Dosage &
.. ) Outcome Reference
Administration

MC38 Syngeneic

Hpk1-IN-7 + anti-

100 mg/kg, oral,

Tumor Model D1 twice daily for 28 100% cure rate [4119]
(Mice) days

MC38 Syngeneic

Tumor Model anti-PD1 alone Not specified 20% cure rate [4119]

(Mice)

Pharmacokinetic Profile of Hpk1-IN-7 in Mice
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Parameter Value Dosing Reference
Plasma Clearance 43 mL/min/kg 1 mg/kg, intravenous [9]
Volume of Distribution 4.4 L/kg 1 mg/kg, intravenous [9]
Cmax 5.3 uM 20 mg/kg, oral [9]
AUC (0-24h) 19 uM:-h 20 mg/kg, oral [9]
Oral Bioavailability ~100% Calculated [9]

Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cells
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Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Mechanism of Action of Hpk1-IN-7
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Caption: Hpk1-IN-7 blocks HPK1, leading to enhanced T-cell activation.

Experimental Workflow for In Vivo Efficacy Study

Day 0:
Implant MC38 Tumor Cells

Day 7-10:
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Initiate Treatment:
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- Hpk1-IN-7 (100 mg/kg, p.o., BID)
- anti-PD1
- Hpk1-IN-7 + anti-PD1

Daily/Twice Weekly

Monitor:
- Tumor Volume
- Body Weight
- Survival

Endpoint:
Tumor Volume > 2000 mm3 or
Pre-defined Study End
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Caption: Workflow for assessing Hpk1-IN-7 efficacy in a syngeneic mouse model.
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Experimental Protocols
In Vitro HPK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of Hpk1-IN-7 against HPK1 kinase. This

protocol is adapted from commercially available ADP-Glo™ kinase assay platforms.

Materials:

Recombinant HPK1 enzyme

Myelin Basic Protein (MBP) substrate

ATP

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
Hpk1-IN-7 (or other test compounds) dissolved in DMSO

ADP-Glo™ Reagent (Promega)

Kinase Detection Reagent (Promega)

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of Hpk1-IN-7 in DMSO. A typical starting
concentration is 10 mM. Further dilute the compounds in kinase assay buffer to achieve the
desired final concentrations. The final DMSO concentration in the assay should be <1%.

Kinase Reaction Setup:
o Add 1 pL of diluted Hpk1-IN-7 or DMSO (vehicle control) to the wells of a 384-well plate.

o Add 2 pL of HPK1 enzyme solution (e.g., 3 ng/pL in kinase assay buffer) to each well,
except for the "no enzyme" control wells.
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o Prepare a substrate/ATP mix containing MBP and ATP in kinase assay buffer.

o Initiate the kinase reaction by adding 2 pL of the substrate/ATP mix to each well.

 Incubation: Incubate the plate at room temperature for 60 minutes.

e ADP Detection:

[¢]

Add 5 pL of ADP-Glo™ Reagent to each well.

[¢]

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

[e]

Add 10 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate
a luminescent signal.

[e]

Incubate at room temperature for 30 minutes.
o Data Acquisition: Measure the luminescence of each well using a plate reader.

o Data Analysis: Calculate the percent inhibition for each concentration of Hpk1-IN-7 relative
to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic
curve.

Cellular Phospho-SLP-76 (Ser376) Flow Cytometry
Assay

Objective: To measure the effect of Hpk1-IN-7 on the phosphorylation of SLP-76 at Ser376 in
T-cells following TCR stimulation.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

RPMI-1640 medium with 10% FBS

Anti-CD3/CD28 antibodies for T-cell stimulation

Hpk1-IN-7 dissolved in DMSO
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Fixation Buffer (e.g., BD Cytofix™)

Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer IIl)
Fluorochrome-conjugated antibodies:

o Anti-pSLP-76 (Ser376)

o Anti-CD4 (for PBMC)

o Anti-CD8 (for PBMC)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
Flow cytometer

Procedure:

Cell Preparation: Isolate PBMCs from healthy donor blood or culture Jurkat cells. Resuspend
cells in RPMI-1640 at a concentration of 1 x 10° cells/mL.

Compound Treatment: Aliquot cells into tubes and pre-incubate with various concentrations
of Hpk1-IN-7 or DMSO (vehicle control) for 1-2 hours at 37°C.

T-Cell Stimulation: Add anti-CD3/CD28 antibodies to the cell suspensions to a final
concentration of 1-2 ug/mL each. Incubate for 15-30 minutes at 37°C.

Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for
10-15 minutes at 37°C.

Permeabilization: Wash the cells with staining buffer. Resuspend the cell pellet in ice-cold
Permeabilization Buffer and incubate on ice for 30 minutes.

Staining:

o Wash the cells twice with staining buffer to remove the permeabilization buffer.
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o Resuspend the cells in the antibody cocktail containing anti-pSLP-76 (Ser376) and cell
surface markers (if using PBMCSs).

o Incubate for 30-60 minutes at room temperature, protected from light.

o Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow
cytometer.

o Data Analysis: Gate on the T-cell populations (CD4+ and CD8+ if using PBMCs). Analyze the
median fluorescence intensity (MFI) of pSLP-76 (Ser376) in the different treatment groups.

In Vivo Efficacy Study in MC38 Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of Hpk1-IN-7 alone and in combination with an
anti-PD1 antibody in a syngeneic mouse model of colon cancer.

Materials:

o C57BL/6 mice (female, 6-8 weeks old)

» MC38 colon adenocarcinoma cells

o Matrigel (optional)

 Hpk1-IN-7

« In vivo formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
e Anti-mouse PD1 antibody (e.g., clone RMP1-14)
« |sotype control antibody

 Calipers for tumor measurement

» Sterile syringes and needles

Procedure:

e Tumor Cell Implantation:

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b8193499?utm_src=pdf-body
https://www.benchchem.com/product/b8193499?utm_src=pdf-body
https://www.invivochem.com/HPK1-IN-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8193499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Harvest MC38 cells and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration
of 1 x 107 cells/mL.

o Subcutaneously inject 100 uL of the cell suspension into the right flank of each mouse.

e Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements
every 2-3 days once tumors are palpable. Tumor volume can be calculated using the
formula: (Length x Width?)/2.

o Randomization and Treatment:

o When tumors reach an average volume of 50-100 mm3, randomize the mice into treatment
groups (n=8-10 mice per group).

o Group 1: Vehicle control (oral, twice daily) + Isotype control (intraperitoneal, twice weekly)
o Group 2: Hpk1-IN-7 (100 mg/kg, oral, twice daily) + Isotype control

o Group 3: Vehicle control + anti-PD1 antibody

o Group 4: Hpk1-IN-7 + anti-PD1 antibody

o Continued Monitoring: Continue to measure tumor volume and body weight twice weekly.
Monitor the overall health of the animals.

o Study Endpoint: The study may be terminated when tumors in the control group reach a pre-
determined maximum size (e.g., 2000 mms3), or after a set duration (e.g., 28 days). Euthanize
mice if they show signs of excessive distress or weight loss.

o Data Analysis: Plot the mean tumor volume + SEM for each group over time. Analyze
survival data using Kaplan-Meier curves. Statistical significance between groups can be
determined using appropriate statistical tests (e.g., t-test, ANOVA).

Conclusion

Hpk1-IN-7 is a valuable research tool for investigating the role of HPK1 in immuno-oncology.
Its high potency, selectivity, and oral bioavailability make it suitable for a range of in vitro and in
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vivo studies. The protocols provided herein offer a starting point for researchers to explore the
therapeutic potential of HPK1 inhibition in enhancing anti-tumor immunity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. tools.thermofisher.cn [tools.thermofisher.cn]
e 2. aacrjournals.org [aacrjournals.org]
¢ 3. MC38 Syngeneic Colon Carcinoma Tumor Model | CRO services [explicyte.com]

e 4. HPK1-IN-7 | HPK1 inhibitor | CAS 2320462-65-3 | Buy HPK1-IN-7 from Supplier
InvivoChem [invivochem.com]

e 5. reactionbiology.com [reactionbiology.com]
e 6. HPK1 Kinase Enzyme System Application Note [promega.sg]

o 7. Longitudinal immune characterization of syngeneic tumor models to enable model
selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

» 8. biofeng.com [biofeng.com]
* 9. medchemexpress.com [medchemexpress.com]

e 10. Conditional deletion of SLP-76 in mature T cells abrogates peripheral immune
responsesl - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Hpk1-IN-7: Application Notes and Protocols for
Immuno-Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8193499#hpk1-in-7-for-studying-immuno-oncology-
pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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